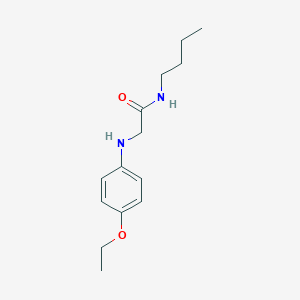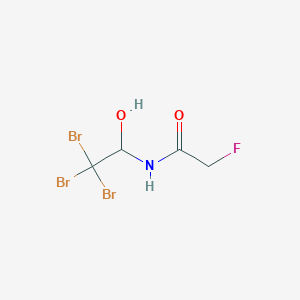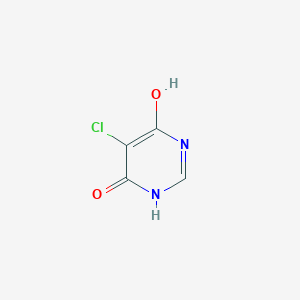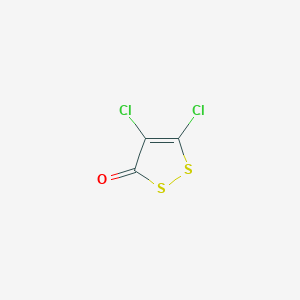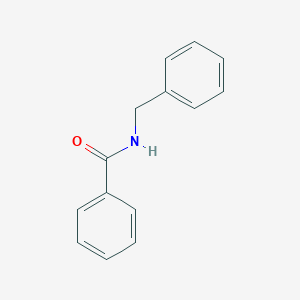
4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide
Overview
Description
Cannabidiphorol, commonly referred to as CBDP, is a naturally occurring phytocannabinoid found in the cannabis plant. It was initially thought to be a synthetic compound until its discovery in 2019 by an Italian team of scientists . CBDP is structurally similar to cannabidiol (CBD) but features a seven-carbon alkyl chain, distinguishing it from other cannabinoids with shorter chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
CBDP can be synthesized through the isomerization of cannabidiol (CBD) isolate. This process involves converting CBD into its isomer, CBDP, using specific reaction conditions. The isomerization typically requires a catalyst and controlled temperature to facilitate the conversion .
Industrial Production Methods
Industrial production of CBDP primarily relies on the isomerization of CBD due to the insufficient natural abundance of CBDP in cannabis plants to meet commercial demand. High-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) are employed to ensure the purity and quality of the synthesized CBDP .
Chemical Reactions Analysis
Types of Reactions
CBDP undergoes various chemical reactions, including:
Oxidation: CBDP can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert CBDP into its reduced forms.
Substitution: CBDP can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CBDP can yield oxidized cannabinoids, while reduction can produce reduced cannabinoids with different pharmacological properties .
Scientific Research Applications
CBDP has garnered interest in various scientific research fields due to its unique properties. Some of its applications include:
Mechanism of Action
CBDP exerts its effects by interacting with various molecular targets and pathways in the body. It has been shown to act as an antagonist at cannabinoid CB1 and CB2 receptors, although it is less potent than cannabidiol in this regard . Additionally, CBDP exhibits agonist activity at serotonin 5HT-1A receptors and dopamine D2S receptors, as well as negative allosteric modulation of mu-opioid receptors . These interactions contribute to its diverse pharmacological profile and potential therapeutic effects.
Comparison with Similar Compounds
CBDP is often compared to other cannabinoids, such as cannabidiol (CBD), cannabigerol (CBG), cannabinol (CBN), and tetrahydrocannabiphorol (THCP). Some key differences include:
Cannabidiol (CBD): CBD has a five-carbon alkyl chain, while CBDP has a seven-carbon chain.
Cannabigerol (CBG): CBG is a precursor to other cannabinoids and has different pharmacological properties compared to CBDP.
Cannabinol (CBN): CBN is a degradation product of tetrahydrocannabinol (THC) and has distinct effects on the endocannabinoid system.
Tetrahydrocannabiphorol (THCP): THCP has a similar structure to CBDP but with a longer alkyl chain, making it more potent at cannabinoid receptors.
Properties
IUPAC Name |
2-(2-methylphenoxy)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O4P/c1-11-6-2-4-8-13(11)17-19(15)16-10-12-7-3-5-9-14(12)18-19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQSEFCGKYFESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP2(=O)OCC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924111 | |
| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-87-3 | |
| Record name | Cresyl saligenin phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Cresyl)-4H-1-3-2-benzodioxaphosphorin-2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


